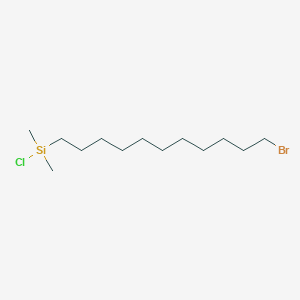

11-Bromoundecyldimethylchlorosilane

Description

Fundamental Principles of Organosilane Structure and Reactivity

Organosilanes are a class of organometallic compounds that feature at least one stable carbon-silicon (C-Si) bond. This bond is characterized by its nonpolar nature and considerable strength, lending stability to the organosilane backbone. The general structure can be represented as RₙSiX₄₋ₙ, where 'R' is an organic group and 'X' is a hydrolyzable group, such as a halogen or an alkoxy group. The silicon atom in most organosilicon compounds is tetravalent with a tetrahedral molecular geometry.

The reactivity of organosilanes is largely dictated by the nature of the substituents on the silicon atom. The presence of hydrolyzable groups, like the chloro group in 11-Bromoundecyldimethylchlorosilane, makes the silicon atom highly susceptible to nucleophilic attack. This reactivity is central to their application in surface modification. The primary reaction mechanism involves the hydrolysis of the Si-Cl bond in the presence of water or moisture to form a reactive silanol (B1196071) (Si-OH) intermediate. These silanols can then condense with hydroxyl groups present on the surface of various substrates (like silica (B1680970), glass, or metal oxides) to form stable siloxane (Si-O-substrate) bonds. Furthermore, the silanol intermediates can also self-condense to form a cross-linked polysiloxane network on the surface.

Significance of Functional Organosilanes in Contemporary Materials Science and Surface Engineering

Functional organosilanes are indispensable in modern materials science and surface engineering due to their ability to act as molecular bridges between inorganic substrates and organic materials. nih.govresearchgate.net This "coupling" capability is critical in the fabrication of reinforced composites, where they enhance the adhesion between an inorganic filler and an organic polymer matrix. nih.gov

In surface engineering, functional organosilanes are paramount for the formation of self-assembled monolayers (SAMs). nih.gov SAMs are highly ordered, single-molecule-thick films that spontaneously form on a substrate. By carefully selecting the organosilane, the chemical and physical properties of a surface—such as wettability, adhesion, and biocompatibility—can be precisely controlled at the molecular level. zmsilane.com This has profound implications for a wide array of technologies, including microelectronics, biosensors, and medical implants. zmsilane.comelte.hunist.gov

Specific Context of this compound within Halogenated Alkylchlorosilane Research

This compound belongs to a specific and highly useful subgroup of functional organosilanes known as bifunctional halogenated alkylchlorosilanes. The defining characteristic of this compound is the presence of two different reactive sites on the same molecule:

The Dimethylchlorosilyl Group (-Si(CH₃)₂Cl): This is the "head" of the molecule that readily hydrolyzes and anchors the molecule to a hydroxylated surface via the formation of strong siloxane bonds.

The Terminal Bromoalkyl Group (-Br): Located at the end of the long undecyl chain, this "tail" group remains available for a wide range of subsequent chemical transformations.

This dual functionality is the cornerstone of its utility in research. It allows for a sequential, two-step surface modification process. First, a stable, covalently bound monolayer is formed on the substrate. Then, the exposed bromo groups can be used as chemical handles to attach other molecules of interest, such as fluorescent dyes, biomolecules, or polymers. This strategic approach provides a high degree of control over the final surface chemistry and architecture, making this compound a valuable linker molecule in the construction of complex, functional surfaces.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 330457-42-6 zmsilane.comelte.hu |

| Molecular Formula | C₁₃H₂₈BrClSi zmsilane.com |

| Molecular Weight | 327.80 g/mol zmsilane.com |

| Boiling Point | 170 °C at 1 mmHg encyclopedia.pub |

| Density | 1.03 g/mL encyclopedia.pub |

| Refractive Index | 1.463 encyclopedia.pub |

| Flash Point | 157.318 °C encyclopedia.pub |

| Chemical Stability | Stable in sealed containers under a dry, inert atmosphere. nih.gov |

| Reactivity | Reacts with water and moisture in the air, liberating hydrogen chloride. nih.gov Incompatible with amines, alcohols, and oxidizing agents. nih.gov |

Synthesis of this compound

The primary method for the synthesis of this compound is the hydrosilylation of 11-bromo-1-undecene (B109033) with dimethylchlorosilane. Hydrosilylation is a powerful reaction in organosilicon chemistry that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org

The reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst. The general reaction scheme is as follows:

Br(CH₂)₉CH=CH₂ + HSi(CH₃)₂Cl → Br(CH₂)₁₀CH₂Si(CH₃)₂Cl

This reaction is highly efficient and regioselective, with the silicon atom predominantly adding to the terminal carbon of the alkene (anti-Markovnikov addition), yielding the desired linear product.

Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by the independent reactions of its two functional groups:

Reaction of the Chlorosilyl Group: The silicon-chlorine bond is highly susceptible to hydrolysis, as previously mentioned. This reaction is the basis for its use in surface modification. In the presence of water or hydroxylated surfaces, the chlorosilyl group is converted to a silanol, which then forms stable siloxane bonds.

Reaction of the Bromoalkyl Group: The terminal bromine atom serves as a versatile synthetic handle for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules to the surface-bound monolayer. For example, it can react with amines, thiols, or carboxylates to introduce new functionalities. This two-step process of surface attachment followed by further chemical modification is a key advantage of using this bifunctional silane (B1218182).

Applications of this compound

The principal application of this compound lies in its use as a bifunctional linker for the creation of well-defined, functionalized surfaces.

Formation of Self-Assembled Monolayers for Surface Functionalization

This compound is used to form self-assembled monolayers (SAMs) on various hydroxylated substrates, most notably silicon dioxide (SiO₂). mdpi.com The process involves the chemisorption of the chlorosilyl head group onto the surface, leading to the formation of a dense, ordered monolayer with the bromo-terminated alkyl chains oriented away from the surface.

These bromo-terminated SAMs serve as a versatile platform for further surface engineering. The terminal bromine atoms can be subsequently modified through various chemical reactions to introduce specific functionalities. This allows for the precise tailoring of surface properties for applications in:

Microelectronics: Creating well-defined insulating or conductive layers. nist.gov

Biomedical Devices: Immobilizing biomolecules to improve biocompatibility or create biosensors. nist.gov

Nanotechnology: Controlling the surface chemistry of nanoparticles for applications in drug delivery and catalysis. nist.gov

Use as a Bifunctional Linker in Scientific Research

The ability of this compound to act as a bifunctional linker is extensively exploited in scientific research to construct complex molecular architectures on surfaces. For instance, it can be used to attach one end to a solid support while the other end is used to initiate surface-initiated polymerization, growing polymer brushes from the surface. These polymer brushes can be designed to respond to external stimuli, such as changes in temperature or pH.

Furthermore, this compound is instrumental in studies aimed at understanding fundamental interfacial phenomena, such as adhesion, friction, and wetting. By creating well-defined model surfaces with tunable chemical properties, researchers can systematically investigate how surface chemistry influences macroscopic properties.

Propriétés

IUPAC Name |

11-bromoundecyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFGXJUDMCOIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCCCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28BrClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622759 | |

| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330457-42-6 | |

| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 11 Bromoundecyldimethylchlorosilane

Established Synthetic Pathways and Precursor Chemistry

The two principal routes for the synthesis of 11-bromoundecyldimethylchlorosilane are hydrosilylation and the Grignard reaction. Each relies on specific precursor molecules to construct the final product.

The most common and direct method is the hydrosilylation of 11-bromo-1-undecene (B109033) with dimethylchlorosilane (DMCS). This reaction involves the addition of the silicon-hydrogen bond of DMCS across the carbon-carbon double bond of the bromoalkene. Platinum-based catalysts are frequently employed to facilitate this transformation, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid) being the most widely recognized. scispace.com The reaction typically proceeds via an anti-Markovnikov addition, ensuring the silicon atom attaches to the terminal carbon of the alkene, which is crucial for the desired structure of this compound.

The key precursors for this pathway are:

11-Bromo-1-undecene : A long-chain alkene with a terminal bromine atom. Its properties are detailed in the table below. sigmaaldrich.comnih.govsigmaaldrich.com

Dimethylchlorosilane (DMCS) : A reactive silane (B1218182) containing a silicon-hydrogen bond, making it suitable for hydrosilylation.

An alternative, though less direct, established pathway is the Grignard reaction . This multi-step process typically begins with the formation of a Grignard reagent from 1,11-dibromoundecane. One of the bromine atoms reacts with magnesium metal in an etheral solvent, such as tetrahydrofuran (B95107) (THF), to form the organomagnesium halide. This Grignar d reagent is then reacted with a dichlorodimethylsilane. The nucleophilic carbon of the Grignard reagent displaces one of the chlorine atoms on the silicon, forming the desired carbon-silicon bond.

The primary precursors for this route include:

1,11-Dibromoundecane : A long-chain alkane with bromine atoms at both ends.

Magnesium turnings : For the formation of the Grignard reagent.

Dichlorodimethylsilane : The silicon electrophile that reacts with the Grignard reagent.

| Precursor Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 11-Bromo-1-undecene | Br(CH₂)₉CH=CH₂ | 233.19 | 149-150 °C at 35 mmHg |

| Dimethylchlorosilane | (CH₃)₂SiHCl | 94.62 | 34.7 °C |

| 1,11-Dibromoundecane | Br(CH₂)₁₁Br | 312.09 | 178-181 °C at 3 mmHg |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 70.3 °C |

Advanced Synthetic Approaches and Reaction Condition Optimization

While the established pathways provide a reliable means of synthesizing this compound, ongoing research focuses on improving efficiency, reducing costs, and enhancing safety. These advanced approaches often involve the development of novel catalysts and the fine-tuning of reaction conditions.

In the realm of hydrosilylation , significant efforts have been directed at moving beyond traditional platinum catalysts due to their high cost and potential for product contamination. Catalysts based on other transition metals, such as rhodium, ruthenium, and even earth-abundant metals like iron and cobalt, have been investigated for the hydrosilylation of alkenes. rsc.org For instance, certain nickel-pincer complexes have shown promise in catalyzing hydrosilylation reactions under mild conditions. researchgate.net The optimization of reaction conditions for the synthesis of this compound via hydrosilylation involves careful control of several parameters to maximize the yield of the desired anti-Markovnikov product and minimize side reactions such as isomerization of the double bond or elimination of HBr.

| Parameter | Condition | Rationale |

| Catalyst | Low concentrations of platinum-based catalysts (e.g., Karstedt's catalyst) | High activity and selectivity for anti-Markovnikov addition. |

| Temperature | Moderate temperatures (e.g., 50-80 °C) | Balances reaction rate with catalyst stability and minimizes side reactions. |

| Solvent | Toluene or other inert, anhydrous solvents | Prevents reaction with the chlorosilane and ensures homogeneity. |

| Reactant Ratio | Slight excess of the alkene | Can help to drive the reaction to completion and minimize residual Si-H bonds. |

For the Grignard synthesis , advanced approaches focus on improving the selectivity and handling of the highly reactive Grignard reagent. The use of mixed solvent systems, such as THF-hydrocarbon mixtures, can influence the reactivity and solubility of the Grignard species. researchgate.net Furthermore, techniques for the in-situ formation of the Grignard reagent in the presence of the chlorosilane can be employed to control the reaction and minimize the formation of byproducts from the coupling of the Grignard reagent (Wurtz-type coupling).

Analysis of Reaction Kinetics and Mechanisms in the Synthesis of this compound

A deeper understanding of the reaction kinetics and mechanisms is crucial for the rational design of more efficient synthetic protocols.

The hydrosilylation of 11-bromo-1-undecene with dimethylchlorosilane is generally understood to proceed via the Chalk-Harrod mechanism when catalyzed by platinum complexes. This catalytic cycle involves several key steps:

Oxidative addition of the Si-H bond of dimethylchlorosilane to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

Coordination of the double bond of 11-bromo-1-undecene to the platinum center.

Migratory insertion of the alkene into the platinum-hydrogen bond (anti-Markovnikov) to form a platinum-alkyl-silyl intermediate.

Reductive elimination of the final product, this compound, regenerating the platinum(0) catalyst.

Kinetic studies of similar hydrosilylation reactions have shown that the reaction rate can be influenced by the concentrations of the catalyst, the silane, and the alkene. researchgate.net The nature of the solvent and the presence of any inhibitors or promoters can also significantly affect the reaction kinetics. For instance, the presence of oxygen can sometimes inhibit the reaction. researchgate.net

Applications in Surface Science and Engineering

Self-Assembled Monolayer (SAM) Formation and Architecture using 11-Bromoundecyldimethylchlorosilane

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs using this compound on hydroxylated surfaces, such as silicon with its native oxide layer, proceeds via the hydrolysis of the dimethylchlorosilyl group, followed by condensation and the formation of covalent Si-O-Si bonds with the substrate.

The quality of SAMs derived from this compound is highly dependent on the deposition method and the control of key experimental parameters. Both solution-phase and vapor-phase deposition techniques are employed, each with distinct advantages.

Solution-Based Deposition: This is the most common method, involving the immersion of a substrate into a dilute solution of the silane (B1218182) in an anhydrous organic solvent, typically a hydrocarbon like hexadecane (B31444) or toluene. The formation of a high-quality monolayer is critically dependent on the presence of a thin layer of water on the substrate surface, which facilitates the hydrolysis of the Si-Cl bond to a reactive silanol (B1196071) (Si-OH). harvard.edu However, excess water in the bulk solution must be avoided to prevent premature polymerization and aggregation of the silane, which can lead to a disordered, multilayered film. harvard.edu The concentration of the silane solution and the immersion time are key parameters that influence the final packing density and order of the monolayer.

Vapor-Phase Deposition: In this technique, the substrate is exposed to the vapor of this compound in a controlled environment, such as a vacuum chamber. Vapor-phase deposition can offer superior control over monolayer formation, as it minimizes the uncontrolled polymerization that can occur in solution. uni-tuebingen.de The process is highly sensitive to the partial pressure of the silane and the amount of surface-adsorbed water, which must be carefully controlled to achieve a uniform, high-density monolayer. uni-tuebingen.de This method is particularly advantageous for functionalizing complex or delicate structures where solvent residues are undesirable.

Once formed, SAMs of this compound exhibit a high degree of structural order. The long alkyl chains, driven by van der Waals interactions, align themselves in a densely packed arrangement. Characterization techniques such as ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy (XPS) are used to determine the properties of these films. dtic.mil

The alkyl chains within the monolayer predominantly adopt a low-energy, all-trans conformation, leading to a highly ordered, crystalline-like structure. dtic.mil These chains are generally tilted at a small angle relative to the surface normal. dtic.mil Ellipsometry measurements on analogous long-chain alkylsiloxane monolayers indicate that the thickness of the film increases linearly with the number of methylene (B1212753) units, confirming the upright orientation and trans-extended conformation of the chains. dtic.mil The area occupied by each alkylsilane molecule in a well-formed monolayer on silicon dioxide is typically around 21 ± 3 Ų. dtic.mil This packing density is close to the theoretical limit for closely packed alkyl chains.

Below is a table summarizing typical structural properties for well-ordered, long-chain alkylsiloxane SAMs on a Si/SiO₂ substrate, which are representative of what would be expected for a monolayer of this compound.

| Property | Typical Value/Description | Characterization Technique |

| Molecular Conformation | Predominantly all-trans extended alkyl chains | Infrared Spectroscopy |

| Molecular Orientation | Near-normal to the substrate surface | Ellipsometry, X-ray Reflectivity |

| Packing Density | ~21 Ų/molecule | X-ray Reflectivity |

| Advancing Contact Angle (H₂O) | Varies based on terminal group; >110° for CH₃, lower for Br | Contact Angle Goniometry |

| Ellipsometric Thickness | ~17-19 Å (Estimated for C₁₁ chain) | Ellipsometry |

Table based on data for analogous long-chain alkylsilanes. dtic.mildtic.mil

The behavior of the alkyl chains within the SAM is not static. Molecular dynamics (MD) simulations provide powerful insights into the chain dynamics and the intermolecular forces that govern the monolayer's structure and properties. nih.govhw.ac.uk These computational studies model the interactions between the alkyl chains, the headgroups, and the substrate at an atomic level.

Achieving precise control over the density and molecular organization of this compound SAMs is crucial for their application. This control is exerted by manipulating the conditions during the deposition process.

Solvent Choice: In solution-based deposition, nonpolar solvents are preferred as they promote the aggregation of the polar silane headgroups at the hydrophilic substrate surface, leading to better-ordered monolayers.

Concentration and Time: The concentration of the silane precursor in the solution and the duration of the substrate's immersion are carefully optimized. While longer immersion times generally lead to higher coverage, extended exposure can sometimes result in the formation of undesirable multilayers. harvard.edu

Temperature and Humidity: The temperature of the deposition can affect the kinetics of the reaction and the thermal motion of the alkyl chains. Crucially, the amount of water present, either on the substrate or as ambient humidity, must be strictly controlled to facilitate the initial hydrolysis without causing bulk polymerization. harvard.edu For vapor deposition, this translates to precise control over the water vapor concentration in the reaction chamber.

Advanced Surface Functionalization of Inorganic Substrates

The primary application of this compound is the functionalization of inorganic materials, particularly those with siliceous surfaces. The chlorosilane group provides a means for robust, covalent attachment, creating a new, stable organic surface layer.

The surfaces of materials like silicon wafers (which naturally have a thin layer of native silicon dioxide, SiO₂) and silica (B1680970) nanoparticles are rich in hydroxyl (-OH) groups, also known as silanol groups. These groups are the reaction sites for the covalent attachment of this compound.

The reaction mechanism involves two main steps:

Hydrolysis: The reactive Si-Cl bond of the silane readily hydrolyzes in the presence of surface-bound water or residual moisture to form a silanol (Si-OH) intermediate and hydrochloric acid (HCl).

Condensation: The newly formed silanol group on the molecule then condenses with a silanol group on the substrate surface, forming a highly stable and covalent siloxane bond (Si-O-Si) and releasing a molecule of water.

This process results in a dense monolayer of bromo-terminated alkyl chains covalently anchored to the silica surface. dtic.mil The resulting functionalized surface is chemically transformed, exhibiting the properties of the organic layer rather than the underlying inorganic substrate. The terminal bromine atoms serve as versatile chemical handles for a wide range of subsequent nucleophilic substitution or coupling reactions, allowing for the attachment of more complex molecules, polymers, or biomolecules.

Surface Modification of Metallic and Other Oxide Substrates

The application of this compound extends to a variety of metallic and oxide substrates. While much research has been conducted on silicon wafers due to their importance in the electronics industry, the principles of silanization are readily applicable to other materials that possess a native oxide layer with surface hydroxyl groups. ncsu.edu This includes metals such as aluminum, titanium, and tin, as well as various metal oxide films. researchgate.netgoogle.com

The process typically involves immersing the substrate in a solution of this compound in an anhydrous organic solvent. The chlorosilane moiety reacts with the surface hydroxyls, leading to the formation of a dense, organized monolayer. This surface modification can be a critical step in preparing these substrates for a wide range of applications, from creating platforms for molecular sensing to improving the performance of electronic devices. ntu.edu.tw For instance, in the fabrication of electrochromic display devices, this compound has been used to treat titanium oxide layers, demonstrating its utility in modifying metal oxide surfaces for advanced applications. google.com

Functionalization of Porous Membranes and Nanostructures (e.g., Anodic Aluminum Oxide)

The ability to modify complex, high-surface-area structures is a key advantage of using silane chemistry. Porous materials like Anodic Aluminum Oxide (AAO) membranes, with their well-defined nanoporous structure, are prime candidates for functionalization with this compound. Although specific studies focusing exclusively on this silane with AAO are not extensively detailed in the reviewed literature, the common approach for rendering such membranes responsive involves surface modification with stimuli-sensitive polymers, a process often initiated by a primary functionalization step using a silane. dtic.mil

The terminal bromine atom on the this compound-modified surface is an excellent initiator for atom transfer radical polymerization (ATRP). This allows for the "grafting-from" of a wide variety of polymer brushes from the surface of the porous membrane. By carefully selecting the monomer, the properties of the grafted polymer can be tailored to control the pore size, wettability, and selective transport through the membrane in response to external stimuli such as pH or temperature. dtic.mil This approach is fundamental in the development of "smart" membranes for applications in filtration, separation, and sensing.

Tailoring Interfacial Properties via this compound Grafting

The grafting of this compound onto a surface fundamentally alters its interfacial properties. The resulting self-assembled monolayer creates a new surface with distinct chemical and physical characteristics, which can be precisely controlled.

Modulation of Surface Wettability and Surface Energy

The wettability of a surface, a critical parameter in many applications, can be effectively modulated using this compound. The long alkyl chain of the silane is inherently hydrophobic. Therefore, the formation of a dense SAM of this molecule on a hydrophilic substrate, such as a metal oxide, will significantly increase the water contact angle, rendering the surface more hydrophobic.

Research has shown that the contact angle of a surface is a direct indicator of the film coverage and quality of the SAM. ncsu.edu The change in wettability can be systematically studied by measuring the contact angle as the SAM forms. For instance, in the development of a DNA sensor, the change in wettability after DNA hybridization on a surface modified with a hydrophobic silane was the basis of the sensing mechanism. ntu.edu.tw The ability to create surfaces with controlled wettability is crucial for applications ranging from microfluidics to anti-fouling coatings.

Table 1: Illustrative Contact Angle Data for Modified Surfaces This table provides representative data on how surface modification can alter wettability, as indicated by water contact angle measurements.

| Surface | Treatment | Water Contact Angle (°) | Reference |

|---|---|---|---|

| Silicon Wafer | Cleaned (hydrophilic) | < 10 | dtic.mil |

| Silicon Wafer | Modified with this compound | ~90-100 (indicative of a hydrophobic surface) | ncsu.eduresearchgate.net |

| Glass | Hydrophobicity-modified DNA immobilized | Varies with hybridization state | ntu.edu.tw |

Control of Adhesion and Interfacial Stability for Composite Materials

The terminal bromine of the this compound monolayer serves as a reactive site for covalently bonding the modified substrate to a polymer matrix. This is a key strategy for enhancing the adhesion and interfacial stability of composite materials. By creating strong chemical bonds across the interface, the mechanical properties of the composite can be significantly improved, and issues such as delamination can be mitigated.

Engineering Surfaces for Selective Adsorption and Repellency (e.g., Protein Adsorption)

The ability to control the interactions between a surface and biological molecules like proteins is of paramount importance in the field of biomaterials and biomedical devices. Unwanted protein adsorption can lead to biofouling and adverse biological responses. Surfaces can be engineered using this compound to either promote or prevent the adsorption of specific molecules.

A common strategy to create protein-repellent surfaces is to use the bromo-terminated SAM as a platform to graft hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG). The long, flexible PEG chains create a steric barrier that physically prevents proteins from approaching and adsorbing onto the surface.

Conversely, the terminal bromine can be chemically converted to other functional groups, such as amines (-NH2), through reactions like azidation followed by reduction. researchgate.netugent.be These amine-terminated surfaces can then be used to selectively immobilize proteins or other biomolecules through various bioconjugation techniques. This allows for the creation of bioactive surfaces that can promote specific cell adhesion or be used as biosensors. For example, a review on biomaterials highlights the use of this compound in creating amine-functionalized surfaces to study the adhesion of various cell types, including endothelial cells and human fibroblasts. researchgate.net

Integration into Advanced Material Systems

11-Bromoundecyldimethylchlorosilane as a Building Block in Polymer and Hybrid Material Synthesis

The presence of a terminal alkyl bromide in this compound makes it a suitable initiator for "living"/controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The chlorosilane group provides a reactive handle for anchoring these polymers to a variety of substrates or for further chemical transformations.

One of the key applications in this area is in the creation of block copolymers. Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The unique properties of this compound allow it to act as a macroinitiator after being anchored to a surface or another polymer chain. For instance, a substrate can first be functionalized with this compound, and subsequently, a polymer block can be grown from the surface via ATRP, initiated by the bromoalkyl group. This "grafting from" approach is a powerful method for creating polymer brushes on surfaces, which can dramatically alter the surface properties.

While direct studies detailing the use of this compound in ATRP are not abundant in publicly available literature, the principle is well-established with analogous molecules. For example, a similar initiator, 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, has been successfully used to graft polystyrene (PS) and poly(methyl methacrylate) (PMMA) brushes from stainless steel surfaces via surface-initiated ATRP. nih.gov This demonstrates the feasibility of using long-chain alkyl bromide initiators for such purposes. The resulting polymer brushes can be used to create complex structures like diblock copolymers (e.g., polystyrene-b-poly(methyl methacrylate)) directly on the surface. nih.gov

The general mechanism for surface-initiated ATRP involves the activation of the carbon-bromine bond by a transition metal catalyst, typically a copper complex, which generates a radical that can then initiate the polymerization of a vinyl monomer. The "living" nature of this process allows for the sequential addition of different monomers to create block copolymers with distinct functionalities.

Fabrication of Functional Thin Films and Coatings for Specific Applications

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates is a cornerstone of its utility in creating functional thin films and coatings. The chlorosilane group readily reacts with hydroxyl groups present on surfaces like silicon wafers, glass, and metal oxides, forming a stable covalent bond. The long undecyl chains then pack together due to van der Waals forces, creating a dense and ordered monolayer with the bromo groups exposed at the surface.

These SAMs can be used to impart specific properties to the surface. For instance, the long alkyl chains can create a hydrophobic surface. The terminal bromo groups, however, offer a reactive platform for further functionalization, allowing for the attachment of a wide array of molecules to tailor the surface properties for specific applications.

Hydrophobic and Oleophobic Coatings: While the undecyl chain provides a degree of hydrophobicity, the true potential lies in using the bromo-terminated SAM as a foundation for grafting fluorinated polymers. Fluorocarbons are known for their ability to repel both water and oil. mdpi.com By initiating the polymerization of a fluorinated acrylate (B77674) or methacrylate (B99206) from the SAM of this compound, a highly hydrophobic and oleophobic surface can be created. These types of coatings are valuable in applications such as anti-fouling surfaces, self-cleaning glass, and microfluidic devices. mdpi.commdpi.com The contact angle of a liquid on a surface is a measure of its wettability; higher contact angles indicate lower wettability. Oleophobic surfaces typically exhibit high contact angles with both water and oils. mdpi.comresearchgate.net

| Coating Type | Typical Water Contact Angle | Typical Oil Contact Angle (e.g., Hexadecane) |

| Hydrophobic | > 90° | Varies |

| Oleophobic | > 90° | > 60-70° |

This table provides typical contact angle ranges for hydrophobic and oleophobic surfaces.

Development of Optically Active and Electronic Materials Incorporating this compound Derivatives

The versatility of this compound extends to the development of advanced materials with specific optical and electronic properties. This is primarily achieved by using the bromo-terminated SAM as a template or a linking layer for the assembly or synthesis of active molecules.

Optically Active Materials: While this compound itself is not chiral, it can be used to immobilize chiral molecules or initiate the polymerization of monomers that lead to the formation of optically active polymers. For instance, a chiral catalyst could be attached to the bromo-terminated SAM, which then directs the stereospecific polymerization of a prochiral monomer.

Furthermore, the ability to create patterned polymer brushes from a SAM of this compound opens up possibilities for the fabrication of high-resolution electronic components and sensors.

Potential in Catalysis and Sensing Platforms through Surface Immobilization

The immobilization of catalysts and sensing molecules onto solid supports is a critical area of research, offering advantages such as catalyst recyclability, improved stability, and the potential for integration into flow-through systems and sensor arrays. This compound provides a robust platform for such immobilization on silica-based materials and other hydroxylated surfaces.

Catalysis: The chlorosilane group allows for the covalent attachment of the molecule to supports like silica (B1680970) gel. The terminal bromide can then be converted to other functional groups (e.g., amines, phosphines, or azides) to which a homogeneous catalyst can be tethered. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.netrsc.org For example, palladium catalysts, which are widely used in cross-coupling reactions, can be immobilized on silica functionalized with a phosphine-terminated linker derived from this compound. snc.edu This prevents leaching of the expensive metal catalyst into the product and allows for its reuse.

Sensing Platforms: For the development of biosensors, the controlled functionalization of the sensor surface is paramount. This compound can be used to create a well-defined surface for the attachment of biorecognition elements such as antibodies, enzymes, or DNA. researchgate.netrsc.orgsci-hub.se The long alkyl chain acts as a spacer, lifting the recognition element away from the surface and improving its accessibility to the target analyte. The terminal bromide can be readily converted to a functional group suitable for bioconjugation, such as an amine or a carboxyl group. This strategy has been employed in the development of various biosensors, including electrochemical and optical sensors. researchgate.net

| Application | Role of this compound | Key Advantage |

| Catalysis | Linker for immobilizing homogeneous catalysts on a solid support. | Catalyst recyclability, reduced product contamination. |

| Sensing | Provides a functionalizable surface for the attachment of biorecognition molecules. | Controlled orientation and accessibility of sensing elements. |

This table summarizes the role and advantages of this compound in catalysis and sensing applications.

Methodologies for Comprehensive Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR, XPS)

Spectroscopic methods are fundamental in confirming the chemical structure of 11-Bromoundecyldimethylchlorosilane and analyzing the composition and order of the self-assembled monolayers it forms.

Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in verifying the presence of characteristic functional groups and assessing the conformational order of the alkyl chains in the SAMs. In the analysis of monolayers formed from long-chain alkylsilanes, the positions of the symmetric (νs) and asymmetric (νas) methylene (B1212753) (CH₂) stretching vibrations are particularly indicative of the chain conformation. For highly ordered, all-trans alkyl chains, these peaks are typically observed near 2850 cm⁻¹ and 2918 cm⁻¹, respectively. In contrast, disordered or liquid-like chains exhibit peaks shifted to higher wavenumbers. For SAMs of this compound, one would expect to observe these characteristic C-H stretching modes. The presence of the terminal C-Br bond can also be probed in the far-infrared region, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Ordered Chains |

| Asymmetric C-H Stretch (CH₂) | ~2918 |

| Symmetric C-H Stretch (CH₂) | ~2850 |

| Asymmetric C-H Stretch (CH₃) | ~2962 |

| Symmetric C-H Stretch (CH₃) | ~2875 |

| C-Br Stretch | ~600-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the silyl-methyl groups, the methylene groups along the alkyl chain, and the terminal methylene group adjacent to the bromine atom. The protons of the Si-(CH₃)₂ group would appear as a singlet at a high field, typically around 0.4 ppm. The methylene groups of the long alkyl chain would produce a broad multiplet in the range of 1.2-1.4 ppm. The protons of the CH₂ group alpha to the silicon (Si-CH₂) and the CH₂ group alpha to the bromine (CH₂-Br) would be shifted downfield, appearing around 0.8-1.0 ppm and 3.4 ppm, respectively.

The ¹³C NMR spectrum would similarly show characteristic chemical shifts. The carbons of the dimethylsilyl group would resonate at a high field (around 0-5 ppm). The internal methylene carbons of the alkyl chain would appear in the 22-34 ppm range. The carbon attached to the silicon (Si-C) would be found around 15-20 ppm, while the carbon bonded to the bromine (C-Br) would be significantly deshielded, appearing at approximately 34 ppm.

| ¹H NMR Chemical Shifts (ppm, approximate) | ¹³C NMR Chemical Shifts (ppm, approximate) |

| Si-(CH₃)₂: ~0.4 (s) | Si-(CH₃)₂: ~0-5 |

| Si-CH₂-(CH₂)₈-CH₂-CH₂-Br: ~1.2-1.4 (m) | Si-CH₂-(CH₂)₈-CH₂-CH₂-Br: ~22-34 |

| Si-CH₂-: ~0.8-1.0 (t) | Si-C: ~15-20 |

| -CH₂-Br: ~3.4 (t) | C-Br: ~34 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that is invaluable for confirming the elemental composition and chemical bonding states of the elements within the SAM on a substrate. For a monolayer of this compound on a silicon or gold substrate, XPS would be used to detect the presence of silicon (Si 2p), carbon (C 1s), bromine (Br 3d), and chlorine (Cl 2p) from the unreacted headgroup, as well as oxygen (O 1s) if the monolayer is formed on an oxide surface.

High-resolution scans of the core level peaks provide chemical state information. The Si 2p spectrum would show a peak corresponding to the Si-C bond of the silane (B1218182) and, on a silicon oxide substrate, a peak for the Si-O bonds formed upon covalent attachment. The C 1s spectrum can be deconvoluted into components representing the aliphatic C-C bonds of the alkyl chain and the C-Br bond. The Br 3d peak confirms the presence of the terminal bromine, and the Cl 2p peak would be absent in a fully hydrolyzed and covalently bonded monolayer.

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Information |

| Si 2p | ~100-102 | Si-C and Si-O bonding |

| C 1s | ~285 (C-C, C-H), ~286.5 (C-Br) | Alkyl chain and terminal functionalization |

| Br 3d | ~70-71 | Presence of terminal bromine |

| O 1s | ~532-533 | Presence of Si-O-Substrate bonds |

| Cl 2p | ~200 | Presence of unreacted chlorosilane headgroups |

Microscopic and Imaging Techniques for Surface Topography and Morphology (e.g., AFM, STM)

Microscopic techniques are essential for visualizing the surface of SAMs at the nanoscale, providing information on their homogeneity, packing density, and defectiveness.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the topography of SAMs on various substrates. In tapping mode, AFM can provide high-resolution images of the monolayer surface, revealing its smoothness and the presence of any aggregates or pinholes. For a well-formed SAM of this compound, AFM images would be expected to show a smooth and uniform surface with a low root-mean-square (RMS) roughness, typically on the order of a few angstroms. The formation of domains or islands during the initial stages of self-assembly can also be monitored with AFM.

Scanning Tunneling Microscopy (STM) , while generally requiring a conductive substrate, can provide atomic or molecular resolution images of SAMs. For monolayers of this compound on a conductive substrate like gold, STM could potentially resolve the packing arrangement of the individual molecules. The images would reveal the lattice structure of the SAM and the presence of any domain boundaries or defects.

Surface-Sensitive Analytical Methods (e.g., Ellipsometry, Contact Angle Goniometry)

These methods provide macroscopic information about the properties of the SAM-modified surface, such as its thickness and wettability.

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films. By measuring the change in polarization of light upon reflection from a surface, the thickness of a SAM of this compound can be accurately determined. Assuming a refractive index of approximately 1.45-1.50 for the alkylsilane monolayer, the expected thickness for a fully extended, close-packed monolayer would be in the range of 15-20 Å. This measurement is crucial for confirming monolayer formation and assessing its packing density.

Contact Angle Goniometry measures the wettability of a surface by determining the contact angle of a liquid droplet on it. The formation of a hydrophobic alkylsilane monolayer on a hydrophilic substrate (like silicon dioxide) leads to a significant increase in the water contact angle. For a well-ordered SAM of this compound, the static water contact angle is expected to be in the range of 90-100°, indicative of a nonpolar, hydrophobic surface. The terminal bromine atom may slightly decrease the hydrophobicity compared to a methyl-terminated SAM. Measuring contact angles with different liquids (e.g., water and hexadecane) allows for the calculation of the surface free energy.

| Analytical Technique | Parameter Measured | Expected Value/Observation |

| Ellipsometry | Monolayer Thickness | 15-20 Å |

| Contact Angle Goniometry | Water Contact Angle | 90-100° |

Electrical and Dielectric Characterization for Interfacial and Dynamic Properties

The terminal bromine atom of this compound introduces a polar functional group at the monolayer-air interface, which can significantly influence the electrical and dielectric properties of the SAM.

Theoretical and Computational Investigations of 11 Bromoundecyldimethylchlorosilane Systems

Molecular Dynamics Simulations of SAM Formation and Molecular Packing

Molecular dynamics (MD) simulations are a powerful tool to visualize and analyze the dynamic process of self-assembled monolayer (SAM) formation from 11-bromoundecyldimethylchlorosilane on substrates. These simulations model the atomic-scale interactions over time, providing a detailed picture of how individual molecules organize into a densely packed, ordered layer.

The formation of SAMs is a complex process involving the initial physisorption of the silane (B1218182) molecules onto the substrate, followed by their lateral diffusion and eventual covalent bond formation (chemisorption). MD simulations can capture the mobility of the molecules on the surface, the conformational changes of the undecyl chains, and the role of solvent molecules in the assembly process.

Key findings from MD simulations reveal that the final packing density and order of the SAM are highly dependent on factors such as substrate type, solvent environment, and temperature. For instance, simulations can predict the tilt angle of the alkyl chains with respect to the surface normal, a critical parameter that influences the thickness and surface energy of the monolayer. The simulations also elucidate the nature of intermolecular van der Waals interactions between the alkyl chains, which are the primary driving force for the ordering and close packing of the monolayer.

| Simulation Parameter | Typical Value/Condition | Significance in SAM Formation |

| Force Field | COMPASS, AMBER | Determines the accuracy of interatomic and intermolecular potentials. |

| Substrate Model | Amorphous silica (B1680970), crystalline silicon | Represents the surface onto which the SAM is formed. |

| Solvent Model | Explicit (e.g., toluene) or implicit | Accounts for the influence of the solvent on molecular conformation and surface interactions. |

| Simulation Time | Nanoseconds to microseconds | Allows for the observation of the complete assembly process from initial adsorption to final ordered structure. |

| Temperature | 298 K (Room Temperature) | Influences the kinetic energy of the molecules and the rate of SAM formation. |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and inherent reactivity of the this compound molecule. These calculations provide fundamental insights into bond strengths, charge distributions, and the energies of molecular orbitals, which are crucial for understanding its chemical behavior.

Methods such as Density Functional Theory (DFT) are commonly used to calculate the molecular properties of this compound. These calculations can pinpoint the most reactive sites within the molecule. For example, the silicon atom in the dimethylchlorosilyl group is highly electrophilic, making it susceptible to nucleophilic attack by hydroxyl groups on a substrate surface, which is the key step in the formation of the covalent Si-O-substrate bond.

Furthermore, quantum chemical calculations can elucidate the electronic effects of the terminal bromine atom. The electron-withdrawing nature of the bromine atom can influence the reactivity of the entire molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distributions, can be calculated to predict the molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO gap is a key indicator of the molecule's chemical stability and reactivity.

| Calculated Property | Significance |

| Partial Atomic Charges | Reveals the electrophilic nature of the silicon atom and the nucleophilic nature of the chlorine atom. |

| HOMO/LUMO Energies | Determines the molecule's susceptibility to nucleophilic and electrophilic attack and its overall kinetic stability. |

| Bond Dissociation Energies | Predicts the strength of the Si-Cl and C-Br bonds, indicating which is more likely to be involved in subsequent reactions. |

| Molecular Electrostatic Potential | Maps the charge distribution across the molecule, highlighting regions of positive and negative potential that are prone to interaction. |

Modeling of Interfacial Interactions and Adsorption Phenomena

Modeling the interactions at the interface between this compound and a substrate is essential for a comprehensive understanding of the adsorption process that precedes SAM formation. These models, often combining elements of both molecular dynamics and quantum mechanics (QM/MM methods), can accurately describe the forces governing the initial attachment and orientation of the molecules on the surface.

The initial adsorption of this compound onto a hydroxylated surface, such as silica, is primarily driven by the formation of hydrogen bonds between the chlorine atom of the silane and the surface hydroxyl groups. Computational models can quantify the strength and geometry of these hydrogen bonds.

These models also explore the potential energy surface of the adsorption process, identifying the most energetically favorable adsorption sites and molecular orientations. This information is critical for understanding the initial stages of SAM growth and how the arrangement of the first layer of molecules influences the structure of the final monolayer. The models can also account for the competitive adsorption between the silane molecules and solvent molecules, which can significantly impact the kinetics and quality of the SAM formation. By simulating the adsorption of multiple molecules, these models can also shed light on cooperative effects and the initial stages of two-dimensional island formation on the substrate.

| Interaction Type | Modeling Approach | Key Insights |

| Physisorption | Molecular Mechanics (MM), Grand Canonical Monte Carlo (GCMC) | Predicts adsorption isotherms and the initial, non-covalent binding energy of the silane to the substrate. |

| Chemisorption | Density Functional Theory (DFT), QM/MM | Calculates the activation energy barrier for the covalent bond formation between the silicon atom and the substrate. |

| Solvent Effects | Continuum solvation models, Explicit solvent simulations | Evaluates the role of the solvent in stabilizing or destabilizing adsorbed intermediates and influencing the reaction pathway. |

| Intermolecular Interactions | MD simulations with custom potentials | Describes the van der Waals forces between adjacent alkyl chains that drive the ordering and packing of the monolayer. |

Q & A

Q. What documentation is required for studies involving this compound in biomedical applications (e.g., drug delivery systems)?

- Methodology : Adhere to FDA guidelines for non-approved compounds: explicitly state the experimental nature of the research, disclose all synthetic impurities (>0.1%), and include cytotoxicity assays (e.g., MTT on HEK293 cells) to validate biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.